
(2R)-2-(2,6-Difluorophenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,6-Difluorophenyl)propan-1-amine, also known as DFPP, is a chiral compound that belongs to the class of amine compounds. DFPP has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of (2R)-2-(2,6-Difluorophenyl)propan-1-amine is not fully understood. However, it has been shown to interact with a variety of molecular targets, including enzymes, receptors, and ion channels. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which play a role in the pathogenesis of Alzheimer's and Parkinson's disease. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has also been shown to modulate the activity of receptors such as the N-methyl-D-aspartate (NMDA) receptor and the serotonin receptor, which are involved in the regulation of neuronal function.
Biochemical and Physiological Effects
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are thought to play a role in the pathogenesis of neurodegenerative diseases. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has also been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of neuronal function.
实验室实验的优点和局限性
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has several advantages for use in lab experiments. It is a chiral compound, which means that it can be used to study the effects of stereoisomerism on biological activity. (2R)-2-(2,6-Difluorophenyl)propan-1-amine is also a relatively small molecule, which makes it easier to study its interactions with molecular targets. However, (2R)-2-(2,6-Difluorophenyl)propan-1-amine also has some limitations. It is a highly reactive compound and can be difficult to handle in the lab. It also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on (2R)-2-(2,6-Difluorophenyl)propan-1-amine. One area of research is the development of (2R)-2-(2,6-Difluorophenyl)propan-1-amine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the study of the effects of (2R)-2-(2,6-Difluorophenyl)propan-1-amine on other molecular targets, such as ion channels and transporters. Additionally, the development of new synthesis methods for (2R)-2-(2,6-Difluorophenyl)propan-1-amine could lead to the discovery of new analogs with improved biological activity.
合成方法
(2R)-2-(2,6-Difluorophenyl)propan-1-amine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,6-difluorobenzaldehyde with (R)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatography techniques to obtain pure (2R)-2-(2,6-Difluorophenyl)propan-1-amine.
科学研究应用
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(2R)-2-(2,6-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJKFMENUPWMZ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(4-chlorophenyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2360501.png)
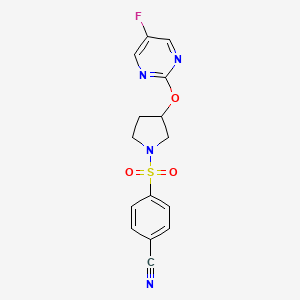
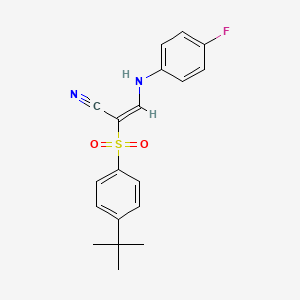
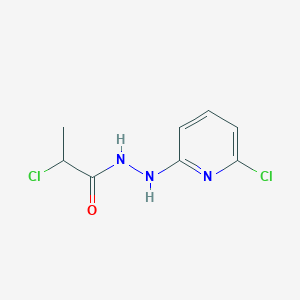

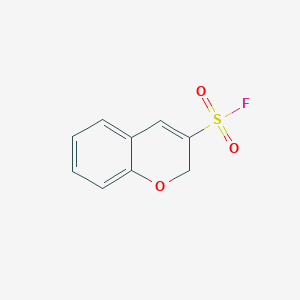

![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)
![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)
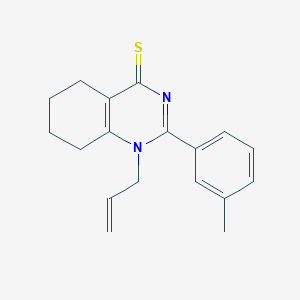
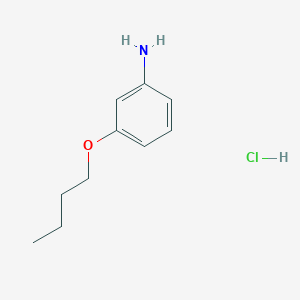

![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)
![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)